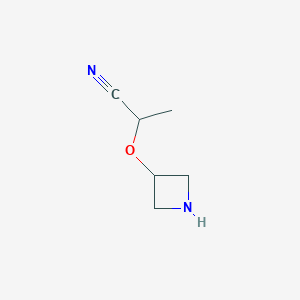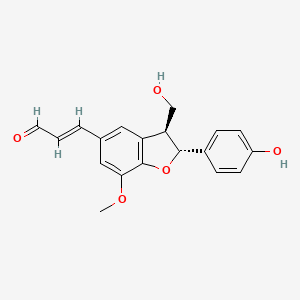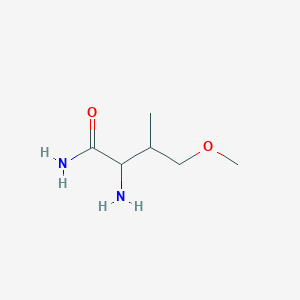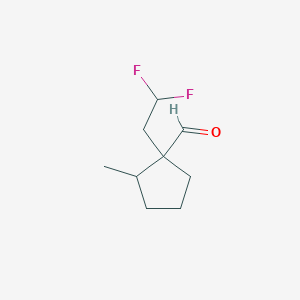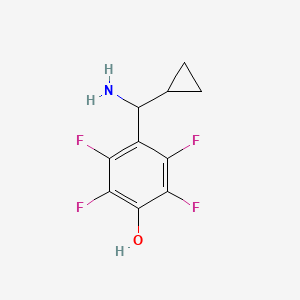
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is a synthetic organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a tetrafluorophenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.
Introduction of the Tetrafluorophenol Group: The cyclopropylmethylamine is then reacted with a tetrafluorophenol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The aminocyclopropylmethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrafluorophenol core can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the amino group.
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of the aminocyclopropylmethyl group and the tetrafluorophenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F4NO |
|---|---|
Peso molecular |
235.18 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C10H9F4NO/c11-5-4(9(15)3-1-2-3)6(12)8(14)10(16)7(5)13/h3,9,16H,1-2,15H2 |
Clave InChI |
QQHKNVJXYRXSLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=C(C(=C(C(=C2F)F)O)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


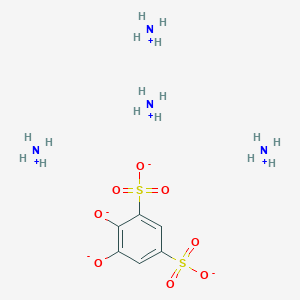

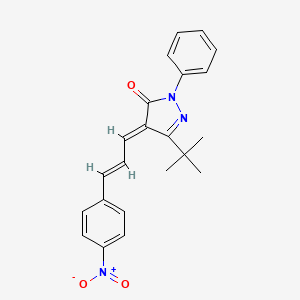

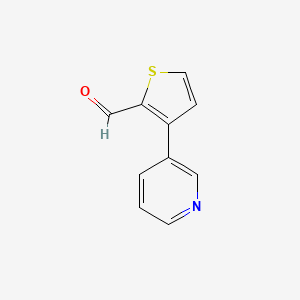
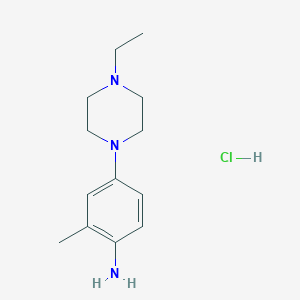
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
